
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate, also known as sulfoxaflor, is an insecticide that belongs to the sulfoximine class. It was first introduced in 2013 and has been used in agriculture to control a wide range of pests, including aphids, thrips, and whiteflies. Sulfoxaflor has gained popularity due to its high efficacy and low toxicity to non-target organisms.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions:
- Sulfones, similar to the compound , are used in the Julia-Kocienski olefination reaction with carbonyl compounds, facilitating the synthesis of methoxylated stilbenes and other derivatives with potential applications in medicinal chemistry (Alonso et al., 2005).
- Phenyl sulfonate derivatives are integral in the synthesis of various organic compounds, including those with potential pharmaceutical applications. For example, the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved the creation of various compounds with different functional groups (Bradiaková et al., 2008).
Material Science and Catalysis:
- Phenyl sulfonate metal coordination polymers have been developed as catalysts for the Biginelli reaction, an important reaction in organic chemistry. These catalysts are useful for synthesizing a variety of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, demonstrating eco-friendly synthesis methods (Wang et al., 2015).
Spectroscopy and Molecular Structure Analysis:
- Compounds similar to 3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate have been studied using spectroscopic techniques and quantum chemical methods. This research provides insights into vibrational features, electronic transitions, and non-linear optical (NLO) properties of these compounds (Kumar et al., 2021).
Pharmaceutical Applications:
- Phenyl sulfonate derivatives have been explored for their potential as antioxidant additives in lubricating oils. This includes the synthesis and evaluation of compounds like 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate for their antioxidative properties (Habib et al., 2014).
Synthesis of Novel Compounds:
- There is ongoing research in the synthesis of novel compounds using phenyl sulfonate derivatives. These synthetic routes lead to the creation of new chemical entities with potential applications in various industrial and research fields. For instance, the synthesis of novel substituted 1,5-Benzothiazepines containing 1,4-Benzodioxane sulfonyl moiety has been reported (Chhakra et al., 2019).
Optical Properties and Crystal Growth:
- Research on the growth of single crystals of chalcone derivatives, which are structurally similar to the compound , has been conducted. These studies focus on understanding their nonlinear optical properties, which are essential for various applications in photonics and optoelectronics (Parol et al., 2020).
Mecanismo De Acción
Target of Action
Based on its structural similarity to other organoboron compounds, it may interact with various enzymes and receptors within the cell .
Mode of Action
The compound likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the compound forms a sigma-bond with its target, while in transmetalation, a group is transferred from boron to palladium .
Biochemical Pathways
The compound may participate in various biochemical pathways, particularly those involving carbon–carbon bond formation . The Suzuki–Miyaura coupling reaction, for instance, is a key step in many synthetic pathways, allowing for the formation of complex organic molecules from simpler precursors .
Pharmacokinetics
Like other organoboron compounds, it is likely to be relatively stable and readily prepared . Its bioavailability would depend on various factors, including its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it participates in. In the context of Suzuki–Miyaura coupling, the compound would facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound is likely to remain stable and effective under a wide range of conditions.
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-11(2)15-7-6-14(8-12(15)3)23-24(20,21)18-10-16(19)13(4)9-17(18)22-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFZMBPXGMIPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

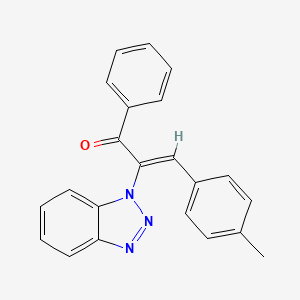
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)
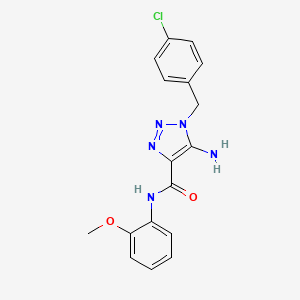
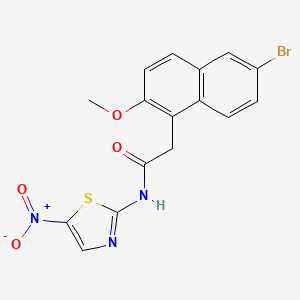
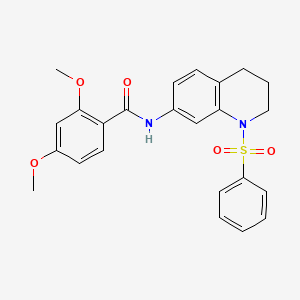
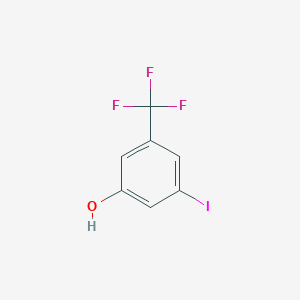
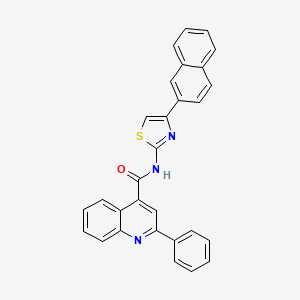
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
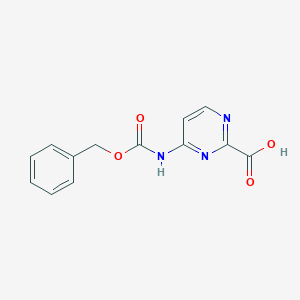
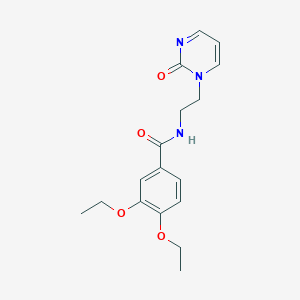
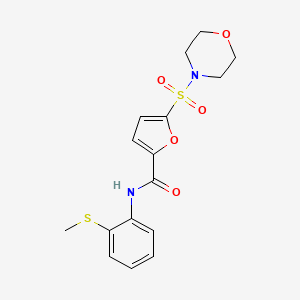
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)